5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its complex structure, which includes a tert-butyl group, a chlorophenyl group, and a propylamine group. It has a molecular weight of 370.9 g/mol and an exact mass of 370.1924246 g/mol .
Preparation Methods
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit tyrosine-protein kinases such as Lyn, Src, and Lck, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine include:
1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine: This compound shares a similar core structure but differs in the position of the pyrazole ring.
5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine: This compound has a pyridinylmethyl group instead of a propylamine group. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25ClN4 |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H25ClN4/c1-6-11-22-17-12-16(20(3,4)5)23-19-18(13(2)24-25(17)19)14-7-9-15(21)10-8-14/h7-10,12,22H,6,11H2,1-5H3 |
InChI Key |
PAXLNLAHXLWMRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
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